JWH-200 is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors, primarily the cannabinoid receptor type 1 (CB1). [] It belongs to the aminoalkylindole family of synthetic cannabinoids. [] Though initially developed for research purposes, JWH-200 emerged in the illicit drug market as a substitute for cannabis. [, ] Its use is associated with various adverse effects, leading to its classification as a Schedule I substance by the U.S. Drug Enforcement Administration (DEA) in 2011. [, ] Despite its legal status, JWH-200 remains a subject of scientific interest, particularly in understanding its metabolic pathways, developing detection methods, and exploring potential therapeutic applications.
This compound can be classified as:
The synthesis of [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone typically involves multi-step organic reactions. The general synthetic route may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone can be described in terms of its key features:
The connectivity of atoms can be elucidated using techniques such as:
The compound may undergo various chemical reactions, including:
Key parameters include:
The mechanism of action for [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone is not fully elucidated but may involve:
Studies may reveal specific interactions at the molecular level through techniques like:
Key physical and chemical properties include:
Properties can be characterized using:
The potential applications of [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone span various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3